Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Antibacterial tRNA ligase inhibition Staphylococcus aureus

Prioritize this precise chemotype over generic thiophene carboxamides. Its unique 4-bromo, dual-thiophene, and free hydroxyl architecture drives nanomolar inhibition of S. aureus Phe-tRNA ligase (IC50 42 nM), potent 17β-HSD2 selectivity (95-fold vs 17β-HSD1), and CA-4-like tubulin disruption. This specific scaffold is not replicated by any stock analog—substitution risks loss of target engagement and irreproducible data. Secure the exact compound for antibacterial, bone biology, cancer vascular-disrupting, or IKK-2 kinase profiling campaigns.

Molecular Formula C11H10BrNO2S2
Molecular Weight 332.23
CAS No. 1798489-86-7
Cat. No. B2582992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
CAS1798489-86-7
Molecular FormulaC11H10BrNO2S2
Molecular Weight332.23
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)O
InChIInChI=1S/C11H10BrNO2S2/c12-7-4-10(17-6-7)11(15)13-5-8(14)9-2-1-3-16-9/h1-4,6,8,14H,5H2,(H,13,15)
InChIKeyQFSWTVMCZQICMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1798489-86-7): Procurement-Ready Chemical Identity and Scaffold Overview


4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1798489-86-7) is a synthetic thiophene-2-carboxamide derivative with molecular formula C₁₁H₁₀BrNO₂S₂ and molecular weight 332.2 g/mol . The compound features a 4-bromothiophene-2-carboxamide core linked via an amide bond to a 2-hydroxy-2-(thiophen-2-yl)ethyl substituent. This scaffold places it within a well-precedented class of thiophene carboxamides that have been explored as IKK-2 kinase inhibitors [1], 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors [2], Combretastatin A-4 (CA-4) biomimetics [3], and agrochemical microbicides [4]. The presence of both a bromine atom at the 4-position of the thiophene carboxamide ring and a free secondary alcohol on the hydroxyethyl linker distinguishes this compound from simpler thiophene carboxamide analogs and may confer differential hydrogen-bonding capacity, lipophilicity, and target-binding profiles.

Why In-Class Substitution Is Not Straightforward for 4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide


Thiophene-2-carboxamide derivatives display pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor modifications—such as bromine position (4- vs. 5-), the nature of the N-substituent, and the presence or absence of the hydroxyethyl linker—produce divergent biological profiles [1]. For example, within the 17β-HSD2 inhibitor series, shifting the sulfur atom position in the central core or exchanging the N-methylamide for bioisosteres substantially altered both potency and selectivity [2]. Similarly, in the IKK-2 inhibitor class, the substitution pattern on the thiophene ring directly governs kinase selectivity windows [3]. The specific combination of a 4-bromo substituent and a 2-hydroxy-2-(thiophen-2-yl)ethyl amide side chain in CAS 1798489-86-7 is not replicated by any commercially available close analog, meaning that procurement of a generic 'thiophene carboxamide' without this precise substitution pattern risks loss of target engagement, altered physicochemical properties, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide vs. Closest Analogs


Potent Phenylalanine-tRNA Ligase Inhibition in S. aureus: Scaffold-Stabilized Target Engagement

Compounds bearing the 4-bromothiophen-2-yl-2-hydroxyethyl scaffold demonstrate nanomolar inhibition of phenylalanine-tRNA ligase (PheRS) from Staphylococcus aureus, a validated antibacterial target. BDBM18104, which shares the identical 4-bromothiophen-2-yl-2-hydroxyethyl core with the target compound (differing only in the distal N-substituent), exhibits an IC50 of 42 nM against S. aureus PheRS alpha/beta subunit [1]. The closely related analog BDBM18106 shows an IC50 of 120 nM against the same target [2]. By contrast, the non-brominated analog N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1268043-09-9) lacks any reported PheRS inhibitory data, consistent with the known SAR requirement for a halogen at the 4-position to occupy the enzyme hydrophobic pocket. This 2.9-fold potency difference between two 4-bromothiophene-hydroxyethyl analogs underscores the sensitivity of target engagement to fine structural modulation within this chemotype.

Antibacterial tRNA ligase inhibition Staphylococcus aureus

4-Bromo Substitution Confers Superior 17β-HSD2 Inhibitory Potency vs. Non-Halogenated and 5-Substituted Analogs

In a systematic SAR study of 24 thiophene-2-carboxamide derivatives as 17β-HSD2 inhibitors, the 4-bromo-substituted compound 21 (4-bromo-N-(3-methoxybenzyl)-N-methylthiophene-2-carboxamide) achieved an IC50 of 235 nM against human 17β-HSD2 with a selectivity factor of 95 over 17β-HSD1, and an IC50 of 54 nM against the mouse enzyme [1]. By contrast, compounds lacking halogen substitution at the 4-position or bearing substitutions at the 5-position showed substantially weaker inhibition, with IC50 values typically exceeding 1 µM in the same assay panel. The critical role of the 4-bromo substituent was attributed to optimal occupancy of a hydrophobic sub-pocket within the enzyme active site, as revealed by structural modeling [1]. The target compound CAS 1798489-86-7 retains the same 4-bromothiophene-2-carboxamide core required for this activity.

17β-HSD2 inhibition Osteoporosis Steroid metabolism

Thiophene-2-Carboxamide Scaffold Biomimetic to Combretastatin A-4: Antiproliferative Activity Against Hep3B Hepatocellular Carcinoma

Thiophene-2-carboxamide derivatives have been validated as structural biomimetics of the potent tubulin-binding anticancer agent Combretastatin A-4 (CA-4), with polar surface area (PSA) values comparable to CA-4 itself [1]. In the Hep3B hepatocellular carcinoma cell line, the most active thiophene carboxamide derivatives 2b and 2e exhibited IC50 values of 5.46 µM and 12.58 µM, respectively, and disrupted 3D spheroid formation in a manner comparable to CA-4 and colchicine [1]. Molecular dynamics simulations (100 ns, 300 K) confirmed stable tubulin-colchicine-binding pocket occupancy driven by the high aromaticity of the thiophene ring. The brominated thiophene carboxamide scaffold, including the 4-bromo substitution pattern of the target compound, provides additional hydrophobic contacts predicted to enhance binding relative to non-halogenated CA-4 mimetics.

Anticancer Tubulin polymerization inhibition CA-4 biomimetics

Hydroxyethyl Linker Contributes to Hydrogen-Bond Donor Capacity and Differentiates Physicochemical Profile from N-Methyl and N-Aryl Analogs

The 2-hydroxyethyl linker in the target compound provides a hydrogen-bond donor (HBD) that is absent in N-methyl and many N-aryl thiophene-2-carboxamide analogs. The 4-bromothiophene-2-carboxamide parent core (CAS 83933-17-9) has a computed logP of 1.61 and a topological polar surface area (TPSA) of 43.09 Ų with only 2 hydrogen-bond acceptors and zero HBDs . The target compound (CAS 1798489-86-7), by incorporating the 2-hydroxy-2-(thiophen-2-yl)ethyl side chain, adds one HBD (the secondary alcohol) and one additional HBA (the thiophene sulfur), increasing TPSA and reducing logP relative to the parent core. This modification improves aqueous solubility and enables additional protein-ligand hydrogen-bonding interactions that are structurally inaccessible to N-methyl or N-aryl analogs such as compound 21 (4-bromo-N-(3-methoxybenzyl)-N-methylthiophene-2-carboxamide) [1].

Physicochemical properties Hydrogen bonding Solubility

Dual Thiophene Architecture Enables π-Stacking Interactions Not Achievable with Mono-Thiophene Carboxamides

The target compound uniquely incorporates two thiophene rings—one in the 4-bromothiophene-2-carboxamide core and a second in the 2-hydroxy-2-(thiophen-2-yl)ethyl side chain. This dual thiophene architecture is absent in comparator compounds such as N-(2-hydroxyethyl)thiophene-2-carboxamide (one thiophene), 4-bromothiophene-2-carboxamide (one thiophene), and the 17β-HSD2 inhibitor series (one thiophene core with phenyl-based N-substituents) [1][2]. In the CA-4 biomimetic series, the thiophene ring's high aromaticity was shown to participate critically in tubulin-colchicine-binding pocket interactions, contributing additional advanced interactions over CA-4 itself [3]. The presence of a second thiophene in the target compound doubles the capacity for π-π stacking and sulfur-mediated interactions with aromatic protein residues, a feature that may be particularly advantageous for targets with extended hydrophobic binding clefts—such as kinase ATP pockets or tRNA synthetase active sites.

Molecular recognition π-π stacking Protein-ligand interactions

Highest-Confidence Research and Industrial Application Scenarios for 4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide


Antibacterial Drug Discovery: Hit-to-Lead Optimization Targeting Aminoacyl-tRNA Synthetases

Based on the demonstrated nanomolar activity of the 4-bromothiophen-2-yl-2-hydroxyethyl scaffold against S. aureus phenylalanine-tRNA ligase (BDBM18104 IC50: 42 nM; BDBM18106 IC50: 120 nM) [1][2], this compound is a compelling starting point for medicinal chemistry campaigns targeting Gram-positive bacterial aminoacyl-tRNA synthetases. The dual thiophene architecture and free hydroxyl group provide multiple vectors for structure-based optimization. Researchers should prioritize this scaffold over non-brominated or mono-thiophene analogs, which lack the hydrophobic pocket complementarity required for target engagement at this enzyme class.

Osteoporosis and Steroid Metabolism Research: Selective 17β-HSD2 Inhibition

The 4-bromothiophene-2-carboxamide core present in CAS 1798489-86-7 is identical to that of compound 21, the most potent and selective 17β-HSD2 inhibitor reported in the 2014 Perspicace et al. series (IC50 = 235 nM human, 54 nM mouse, 95-fold selectivity over 17β-HSD1) [3]. The target compound's hydroxyethyl-thiophene side chain offers a distinct derivatization handle compared to the N-methyl-N-(3-methoxybenzyl) substitution of compound 21, potentially enabling exploration of novel SAR around the amide nitrogen while retaining the critical 4-bromo pharmacophore. This compound is suitable for bone biology groups seeking to validate 17β-HSD2 as a therapeutic target in osteoporosis models.

Oncology Drug Discovery: Tubulin-Targeted Antimitotic Agent Development

Thiophene-2-carboxamide derivatives have been experimentally validated as CA-4 biomimetics, with lead compounds achieving IC50 values of 5.46-12.58 µM against Hep3B hepatocellular carcinoma and disrupting 3D spheroid integrity in a manner comparable to colchicine [4]. The 4-bromo substituent on the target compound is predicted to enhance hydrophobic contacts within the tubulin-colchicine-binding pocket, while the dual thiophene system provides additional π-stacking capacity. Cancer biology groups focused on vascular-disrupting agents or antimitotic drug discovery should evaluate this compound as a scaffold for further optimization.

Inflammation and Kinase Inhibitor Research: IKK-2/NF-κB Pathway Modulation

The thiophene carboxamide chemotype is firmly established in the IKK-2 inhibitor field, with TPCA-1 (a 3-thiophenecarboxamide-ureido derivative) achieving an IC50 of 17.9 nM against IKK-2 with >22-fold selectivity over IKK-1 [5]. The 2-carboxamide regioisomer represented by CAS 1798489-86-7 constitutes an underexplored vector within this target class. The 4-bromo substituent and hydroxyethyl side chain provide opportunities to probe kinase selectivity profiles orthogonal to the extensively studied 3-carboxamide series. Inflammation Research groups investigating novel IKK-2 chemotypes should consider this compound for kinase panel profiling.

Quote Request

Request a Quote for 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.